molecular formula C7H11NO2S B14625585 4-Thiazolecarboxylic acid, 4,5-dihydro-5,5-dimethyl-, methyl ester CAS No. 58134-39-7

4-Thiazolecarboxylic acid, 4,5-dihydro-5,5-dimethyl-, methyl ester

Cat. No.: B14625585
CAS No.: 58134-39-7
M. Wt: 173.24 g/mol
InChI Key: VWQLRNGOMMVLHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolecarboxylic acid, 4,5-dihydro-5,5-dimethyl-, methyl ester can be achieved through various methods. One common approach involves the reaction of 4-methylthiazole with appropriate reagents to introduce the carboxylic acid and ester functional groups . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolecarboxylic acid, 4,5-dihydro-5,5-dimethyl-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives. These products can have different biological and chemical properties, making them useful in various applications .

Scientific Research Applications

4-Thiazolecarboxylic acid, 4,5-dihydro-5,5-dimethyl-, methyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.

    Industry: Utilized in the production of dyes, biocides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Thiazolecarboxylic acid, 4,5-dihydro-5,5-dimethyl-, methyl ester involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may enhance the transcription of genes encoding xenobiotic metabolizing enzymes by binding to the xenobiotic-responsive element (XRE) and forming a heterodimer with the aryl hydrocarbon nuclear translocator .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Thiazolecarboxylic acid, 4,5-dihydro-5,5-dimethyl-, methyl ester include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural features and functional groups, which confer unique chemical and biological properties. Its methyl ester group, for instance, can influence its reactivity and solubility, making it suitable for specific applications in medicinal chemistry and industrial processes .

Properties

CAS No.

58134-39-7

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

methyl 5,5-dimethyl-4H-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C7H11NO2S/c1-7(2)5(6(9)10-3)8-4-11-7/h4-5H,1-3H3

InChI Key

VWQLRNGOMMVLHQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N=CS1)C(=O)OC)C

Origin of Product

United States

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